N-(3,4-dichlorophenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N6OS/c19-12-5-4-11(9-13(12)20)22-17(27)10-28-18-24-23-16-7-6-15(25-26(16)18)14-3-1-2-8-21-14/h1-9H,10H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEUYDGQKJMLLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC(=C(C=C4)Cl)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dichlorophenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes a dichlorophenyl group and a triazolo-pyridazine moiety. Its molecular formula is , and it has significant implications in drug design due to the presence of multiple functional groups that may interact with biological targets.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit a variety of biological activities including:
- Antimicrobial Activity : Triazole derivatives have shown efficacy against various bacterial strains. For instance, studies report that certain triazole compounds demonstrate antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
- Anticancer Properties : The triazolo-pyridazine derivatives have been evaluated for their cytotoxic effects on cancer cell lines. One study reported significant cytotoxicity of a related compound against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells with IC50 values of approximately 1.06 μM to 2.73 μM .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Enzyme Inhibition : Many triazole derivatives act as enzyme inhibitors, particularly targeting kinases such as c-Met. The inhibition of these enzymes can disrupt signaling pathways involved in cancer cell proliferation .
- DNA Interaction : Some studies suggest that triazole compounds can intercalate with DNA or inhibit DNA gyrase and topoisomerase IV, leading to bacterial cell death .
- Apoptosis Induction : Research indicates that certain derivatives can induce apoptosis in cancer cells by triggering cellular stress responses and cell cycle arrest .
Case Studies
Several studies have provided insights into the biological activity of related compounds:
- A study on triazolo-pyridazine derivatives demonstrated their ability to inhibit c-Met kinase effectively, correlating with significant cytotoxicity in cancer cell lines .
- Another investigation highlighted the structure-activity relationship (SAR) of 1,2,4-triazoles, emphasizing modifications that enhance antimicrobial potency against resistant bacterial strains .
Data Table: Biological Activity Summary
Q & A
Q. Q1. What are the standard synthetic protocols for preparing N-(3,4-dichlorophenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?
The synthesis typically involves:
- Step 1 : Cyclization of hydrazine derivatives with pyridin-2-yl-substituted aldehydes to form the triazolopyridazine core .
- Step 2 : Thioether linkage formation via nucleophilic substitution between a thiol-containing intermediate and chloroacetamide derivatives under inert atmospheres (e.g., nitrogen) .
- Step 3 : Final coupling of the triazolopyridazine-thio intermediate with 3,4-dichlorophenylacetamide using coupling agents like EDCI/HOBt in DMF .
Critical Parameters : Reaction temperatures (60–100°C), solvent polarity (DMF, DCM), and catalyst selection (e.g., Pd for cross-coupling) significantly impact yield (typically 50–70%) .
Q. Q2. What characterization techniques are essential for confirming the compound’s structural integrity?
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions and purity (e.g., pyridin-2-yl proton signals at δ 8.5–9.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected for C21H14Cl2N6OS: 483.03 g/mol) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Synthesis & Optimization
Q. Q3. How can reaction conditions be optimized to improve yield and purity in multi-step synthesis?
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while DCM improves selectivity in thioether formation .
- Catalyst Optimization : Palladium-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling of pyridin-2-yl groups, with yields increasing by 15–20% under microwave-assisted conditions .
- Controlled Atmosphere : Inert gas (N2/Ar) prevents oxidation of thiol intermediates during coupling steps .
Q. Q4. How does X-ray crystallography aid in resolving structural ambiguities?
Crystallographic analysis provides bond lengths (e.g., C-S bond ~1.78 Å in thioether linkages) and dihedral angles between the triazolopyridazine core and pyridin-2-yl substituents, critical for validating synthetic accuracy .
Pharmacological Mechanisms & Target Identification
Q. Q5. Basic: What methodologies identify potential biological targets for this compound?
- In Vitro Assays : Enzyme inhibition screens (e.g., kinase panels) and receptor binding studies (IC50 values) using fluorescence polarization or radiometric assays .
- Cell-Based Models : Antiproliferative activity assessed via MTT assays in cancer cell lines (e.g., IC50 < 10 μM in HeLa cells) .
Q. Q6. Advanced: How can contradictory target data (e.g., conflicting IC50 values) be resolved?
- Surface Plasmon Resonance (SPR) : Direct measurement of binding kinetics (ka/kd) to validate target affinity .
- Mutational Analysis : Engineering point mutations in suspected binding pockets (e.g., ATP-binding sites) to confirm interaction specificity .
Stability & Degradation
Q. Q7. Basic: How stable is the compound under varying storage conditions?
- Thermal Stability : Decomposition >120°C (DSC analysis) .
- Photostability : UV light exposure (λ = 254 nm) induces <5% degradation over 24 hours in amber glass .
Q. Q8. Advanced: What analytical methods identify degradation pathways?
- LC-MS/MS : Detects hydrolyzed products (e.g., free thiol or acetamide fragments) under acidic/basic conditions .
- Forced Degradation Studies : Exposure to H2O2 (oxidative stress) or heat (40–60°C) to simulate accelerated aging .
Structure-Activity Relationship (SAR) Analysis
Q. Q9. Basic: How do substituents (e.g., 3,4-dichlorophenyl) influence bioactivity?
- Electron-Withdrawing Groups : Chlorine atoms enhance binding to hydrophobic pockets in enzymes (e.g., 2-fold increase in kinase inhibition vs. non-chlorinated analogs) .
- Pyridin-2-yl vs. Pyridin-4-yl : Pyridin-2-yl improves solubility (logP reduction by 0.5 units) due to intramolecular H-bonding .
Q. Q10. Advanced: What computational tools predict SAR trends for novel analogs?
- QSAR Modeling : 3D descriptors (e.g., CoMFA, CoMSIA) correlate substituent electronegativity with IC50 values .
- Molecular Docking : Autodock Vina simulates binding poses with kinase domains (e.g., EGFR-TK), highlighting key π-π stacking interactions .
Data Contradictions & Reproducibility
Q. Q11. How should researchers address discrepancies in reported solubility data?
- Standardized Protocols : Use USP buffers (pH 1.2–7.4) and shake-flask methods with HPLC quantification .
- Particle Size Control : Micronization (e.g., ball milling) to ensure consistent surface area during measurements .
Q. Q12. Why do bioactivity results vary across studies, and how can this be mitigated?
- Assay Variability : Standardize cell passage numbers and serum concentrations in cell-based assays .
- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab data .
Toxicity & Safety Profiling
Q. Q13. Basic: What in vitro models assess preliminary toxicity?
- Hepatotoxicity : HepG2 cell viability assays (EC50 > 100 μM indicates low risk) .
- hERG Inhibition : Patch-clamp electrophysiology to evaluate cardiac safety (IC50 > 30 μM preferred) .
Q. Q14. Advanced: How are in vivo toxicity models designed for this compound?
- Rodent Studies : Acute toxicity (OECD 423) with dose escalation (10–100 mg/kg) and histopathological analysis .
- Metabolite Profiling : LC-MS identification of glutathione adducts to predict idiosyncratic toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
